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Compound of Interest

Compound Name: 2-Formylnicotinonitrile

CAS No.: 405174-98-3

Cat. No.: B1592337

Get Quote

A Note to the Reader:

Following a comprehensive search for primary scientific literature and database entries

containing experimentally-derived spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for 2-
Formylnicotinonitrile (CAS 405174-98-3), it has been determined that publicly accessible,

citable experimental spectra are not available at this time. Commercial suppliers list the

compound, confirming its molecular formula (C₇H₄N₂O) and molecular weight (132.12 g/mol )

[1], but do not provide the detailed spectral data required for the in-depth analysis requested.

Without access to this primary data, generating a technical guide that meets the necessary

standards of scientific integrity and authoritative grounding is not possible. An accurate guide

must be based on verifiable experimental results, including chemical shifts, coupling constants,

absorption frequencies, and mass-to-charge ratios.

Therefore, this document will proceed by providing a theoretical and predictive framework for

the spectroscopic analysis of 2-Formylnicotinonitrile. The information presented below is

based on established principles of spectroscopy and data from analogous chemical structures.
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This guide is intended to serve as a reference for what researchers might expect to find upon

experimental characterization and as a methodological template for such an analysis.

A Predictive Guide to the Spectroscopic
Characterization of 2-Formylnicotinonitrile
Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: In the field of medicinal chemistry and materials

science, the unambiguous structural confirmation of novel or specialized reagents like 2-
Formylnicotinonitrile is a critical first step. This guide is structured to walk you through the

logical workflow of spectroscopic analysis, from mass determination to the fine details of atomic

connectivity. While we will be working with predicted data, the causality behind each expected

signal and the protocols for acquiring such data remain field-proven and robust. This document

is designed not just as a data sheet, but as a training tool in spectroscopic problem-solving.

Molecular Structure and Key Features
2-Formylnicotinonitrile, also known as 2-cyano-3-pyridinecarboxaldehyde, is a disubstituted

pyridine ring. Its structure contains three key functional groups that will give rise to

characteristic spectroscopic signals: an aromatic pyridine ring, an aldehyde group (-CHO), and

a nitrile group (-C≡N).

Diagram: Molecular Structure and Atom Numbering

The following diagram illustrates the structure of 2-Formylnicotinonitrile with a conventional

numbering scheme used for NMR assignment.

Caption: Structure of 2-Formylnicotinonitrile with atom numbering for NMR.

Mass Spectrometry (MS) Analysis: The First Step
Expertise & Experience: Mass spectrometry is the first-line technique to confirm the molecular

weight of a synthesized compound. For a molecule of this nature, Electron Ionization (EI) is a

robust method that will not only provide the molecular ion peak but will also induce predictable

fragmentation, offering further structural clues.
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Predicted Mass Spectrum Data

m/z (Mass/Charge) Predicted Identity Rationale for Formation

132 [M]⁺

Molecular Ion: Corresponds to

the molecular weight of

C₇H₄N₂O.

131 [M-H]⁺

Loss of the aldehydic proton, a

common fragmentation for

aldehydes.

104 [M-CO]⁺

Loss of a neutral carbon

monoxide molecule from the

aldehyde group.

103 [M-CHO]⁺
Loss of the entire formyl

radical.

77 [C₅H₃N]⁺
Fragmentation of the pyridine

ring after initial losses.

Self-Validating Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Preparation: Dissolve ~0.1 mg of 2-Formylnicotinonitrile in 1 mL of a volatile

solvent (e.g., methanol or dichloromethane).

Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion

probe or GC inlet.

Ionization: Bombard the vaporized sample with a 70 eV electron beam. This energy is

standard and ensures reproducible fragmentation patterns that can be compared across

different instruments.

Analysis: Scan a mass range of m/z 40-200 to ensure capture of the molecular ion and all

significant fragments.

Validation: The presence of a peak at m/z 132 validates the molecular formula. The

observation of peaks at m/z 131 and 104 would provide strong, trustworthy evidence for the
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presence of the aldehyde group.

Infrared (IR) Spectroscopy: Functional Group
Identification
Expertise & Experience: IR spectroscopy is unparalleled for the rapid and definitive

identification of key functional groups. For 2-Formylnicotinonitrile, we expect three highly

characteristic absorption bands corresponding to the nitrile, the aldehyde carbonyl, and the

aromatic ring system. The position of the carbonyl stretch is particularly informative; its

conjugation with the aromatic ring is expected to lower its frequency compared to a simple

aliphatic aldehyde.

Predicted IR Absorption Data

Wavenumber
(cm⁻¹)

Predicted Vibration Intensity Rationale

~3050-3100 C-H stretch Medium
Aromatic C-H bonds

on the pyridine ring.

~2850 & ~2750 C-H stretch Weak (diagnostic)

Aldehydic C-H stretch

(Fermi resonance

doublet).

~2230-2220 C≡N stretch Strong, Sharp

Characteristic for a

conjugated nitrile

group.

~1710-1690 C=O stretch Strong, Sharp

Aldehyde carbonyl,

frequency lowered by

conjugation.

~1600-1450 C=C / C=N stretch Medium-Strong
Aromatic ring skeletal

vibrations.

Self-Validating Protocol: Attenuated Total Reflectance (ATR) FT-IR

Sample Preparation: Place a small, solid sample (a few crystals) directly onto the ATR crystal

(typically diamond or germanium). No pellet pressing is required, minimizing sample

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1592337/docs?utm_src=pdf-body#in-depth-technical-guide-spectroscopic-data-of-2-formylnicotinonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592337?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


preparation artifacts.

Background Scan: Run a background spectrum of the empty ATR stage to account for

atmospheric CO₂ and H₂O.

Sample Scan: Lower the ATR press to ensure good contact between the sample and the

crystal. Acquire the sample spectrum (typically 16-32 scans are co-added for a good signal-

to-noise ratio).

Data Processing: Perform an automatic baseline correction and ATR correction.

Validation: The simultaneous observation of strong, sharp peaks around 2225 cm⁻¹ (nitrile)

and 1700 cm⁻¹ (carbonyl) provides unambiguous, trustworthy confirmation of these two key

functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The
Definitive Structure
Expertise & Experience: NMR is the cornerstone of structural elucidation. ¹H NMR will reveal

the electronic environment and connectivity of the protons, while ¹³C NMR will do the same for

the carbon skeleton. The chemical shifts are highly predictable based on the electron-

withdrawing nature of the nitrogen atom, the aldehyde, and the nitrile group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Atom (see
diagram)

Predicted δ
(ppm)

Multiplicity
Coupling (J,
Hz)

Rationale

H7 (Aldehyde) 10.1 - 10.5 Singlet (s) -

Highly

deshielded

proton of the

aldehyde group.

H6 8.9 - 9.2
Doublet of

doublets (dd)
~4.5, ~1.5

Deshielded by

adjacent ring

nitrogen and

ortho to the

aldehyde.

H4 8.2 - 8.5
Doublet of

doublets (dd)
~8.0, ~1.5

Deshielded by

conjugation and

meta to the

aldehyde.

H5 7.6 - 7.8
Doublet of

doublets (dd)
~8.0, ~4.5

Least deshielded

aromatic proton.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Atom (see diagram) Predicted δ (ppm) Rationale

C7 (Aldehyde) 188 - 192
Carbonyl carbon, highly

deshielded.

C5 155 - 158
Aromatic carbon deshielded by

adjacent nitrogen.

C6 152 - 155
Aromatic carbon deshielded by

adjacent nitrogen.

C3 138 - 142
Quaternary carbon attached to

the nitrile group.

C2 130 - 135
Quaternary carbon attached to

the aldehyde group.

C4 128 - 132 Aromatic CH carbon.

C8 (Nitrile) 115 - 118 Nitrile carbon.

Self-Validating Protocol: 1D and 2D NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform

(CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition: Acquire a standard proton spectrum. The integration of the aromatic

region should correspond to 3 protons and the aldehyde region to 1 proton, validating the

proton count.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Seven distinct carbon

signals are expected (5 aromatic/alkenyl, 1 carbonyl, 1 nitrile), confirming the carbon

backbone.

2D NMR (COSY & HSQC):

A COSY (Correlation Spectroscopy) experiment will show correlations between coupled

protons (H4-H5, H5-H6), confirming their neighbor relationships on the ring.
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An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each

proton to the carbon it is directly attached to (H4 to C4, H5 to C5, H6 to C6, and H7 to C7),

allowing for definitive assignment of the protonated carbons.

Validation: The combination of these NMR experiments provides a self-validating system.

The ¹H chemical shifts and coupling patterns establish the substitution pattern on the

pyridine ring, the ¹³C spectrum confirms the carbon count and types, and the 2D spectra link

them together, providing an unassailable structural proof.

Diagram: Integrated Spectroscopic Workflow

Spectroscopic Analysis Workflow for 2-Formylnicotinonitrile

Mass Spectrometry (EI-MS)

Confirm Molecular Weight
(m/z = 132)

Infrared Spectroscopy (FT-IR)

Identify Functional Groups
(C=O, C≡N)

NMR Spectroscopy (¹H, ¹³C, 2D)

Elucidate Full Structure
(Connectivity)

Structure Confirmed

Click to download full resolution via product page

Caption: Workflow for unambiguous structure confirmation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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